(1R,9S,10S,12S,14Z,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one
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Overview
Description
(1R,9S,10S,12S,14Z,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[173116,902,7]tetracosa-2,5,7,14-tetraen-4-one is a complex organic compound characterized by multiple functional groups, including epoxides, hydroxyl groups, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzocyclooctadecen ring system, introduction of epoxide groups, and selective hydroxylation. Common synthetic methods might include:
Cyclization reactions: to form the core ring structure.
Epoxidation reactions: using reagents like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation reactions: using osmium tetroxide (OsO4) or other hydroxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic processes: to improve reaction efficiency.
Continuous flow reactors: for better control over reaction conditions.
Purification techniques: such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted epoxides or ring-opened products.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Biochemical Studies: Use in studying enzyme-catalyzed reactions involving epoxides and hydroxyl groups.
Medicine
Therapeutic Agents:
Diagnostic Tools: Use in imaging and diagnostic assays.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Polymer Chemistry: As a monomer or cross-linking agent in polymer synthesis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The epoxide groups could form covalent bonds with nucleophilic sites in biological molecules, while the hydroxyl groups could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Epoxy Resins: Compounds with similar epoxide groups used in materials science.
Polyhydroxylated Compounds: Molecules with multiple hydroxyl groups used in pharmaceuticals and biochemistry.
Cyclooctadecen Derivatives: Compounds with similar ring structures used in organic synthesis.
Uniqueness
This compound’s unique combination of functional groups and stereochemistry sets it apart from other similar compounds
Properties
IUPAC Name |
(1R,9S,10S,12S,14Z,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10-/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDUJXJTQJSEJ-NAYJWVPYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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